molecular formula C8H18N2 B1267675 1-Butylpiperazine CAS No. 5610-49-1

1-Butylpiperazine

Cat. No.: B1267675
CAS No.: 5610-49-1
M. Wt: 142.24 g/mol
InChI Key: YKSVXVKIYYQWBB-UHFFFAOYSA-N
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Description

1-Butylpiperazine is an organic compound with the chemical formula C8H18N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a butyl group. This compound is a colorless liquid with a pungent odor and is soluble in water and common organic solvents such as ethanol and dimethylformamide .

Preparation Methods

1-Butylpiperazine is typically synthesized by reacting piperazine with n-butanol. The reaction involves the initial formation of an intermediate N-butoxyl piperazine salt by reacting piperazine with cuprous chloride. This intermediate is then reacted with anhydrous hydrochloric acid and dehydrated at an appropriate temperature to yield this compound .

In industrial settings, the production of this compound may involve more efficient and scalable methods, but the fundamental reaction principles remain similar. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Butylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are typically N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products with high selectivity and yield.

Scientific Research Applications

1-Butylpiperazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Butylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It is postulated to act as an agonist at certain receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Butylpiperazine can be compared with other piperazine derivatives, such as:

  • 1-Methylpiperazine
  • 1-Phenylpiperazine
  • 1-Propylpiperazine

These compounds share a similar core structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific butyl group, which imparts distinct chemical and physical properties, influencing its reactivity and applications .

Properties

IUPAC Name

1-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSVXVKIYYQWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329832
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-49-1
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpiperazine
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Synthesis routes and methods I

Procedure details

A solution (447 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter, followed by a solution (1,305 cc.) of ammonia in ethanol of concentration 4.6 moles per liter, are added to a suspension of N,N-bis(2-chloroethyl)butylamine hydrochloride (140.7 g.) in ethanol (750 cc.). The reaction mixture is then heated at a temperature of about 60° C. for 1 hour, whilst keeping the ammonia refluxing by means of a condensor containing solid carbon dioxide. The ammonia is then allowed to dissipate, and the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen. A solution (894 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter is then added. The sodium chloride which precipitates is filtered off and then washed with ethanol (150 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in diethyl ether (300 cc.). The insoluble product is filtered off and washed with diethyl ether (60 cc.). The filtrate is concentrated to dryness and then distilled under reduced pressure. 1-t.-Butylpiperazine (8.8 g.), which boils at 85°-86° C. under a pressure of 28 mm. Hg, is thus obtained.
Quantity
447 mL
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300 mL
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140.7 g
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750 mL
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894 mL
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 15 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (5.1 g.) and 1-t.-butylpiperazine (5 g.) in acetonitrile (31 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(4-t.-butylpiperazin-1-yl)carbonyloxy-isoindolin-1-one (3.3 g.), melting at 240° C., is obtained.
Quantity
31 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
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5.1 g
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reactant
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[Compound]
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1-t
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reactant
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Synthesis routes and methods III

Procedure details

A solution (447 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter, followed by a solution (1,305 cc.) of ammonia in ethanol of concentration 4.6 moles per liter, are added to a suspension of N,N-bis(2-chloroethyl)-t-butylamine hydrochloride (140.7 g.) in ethanol (750 cc.). The reaction mixture is then heated at a temperature of about 60° C. for 1 hour, whilst keeping the ammonia refluxing by means of a condenser containing solid carbon dioxide. The ammonia is then allowed to dissipate, and the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen. A solution (894 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter is then added. The sodium chloride which precipitates is filtered off and then washed with ethanol (150 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in diethyl ether (300 cc.). The insoluble product is filtered off and washed with diethyl ether (60 cc.). The filtrate is concentrated to dryness and then distilled under reduced pressure. 1-t.-butylpiperazine (8.8 g.), which boils at 85°-86° C. under a pressure of 28 mm.Hg, is thus obtained.
Quantity
447 mL
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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140.7 g
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reactant
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750 mL
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solvent
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reactant
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reactant
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0 (± 1) mol
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reactant
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894 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

N-(3-Bromopropyl)phthalimide (15.1 g) was dissolved in acetonitrile (100 ml), and 1-n-butylpiperazine (5.33 g) obtained in Preparation Example 1 and 50% potassium fluoride-Celite (21.8 g) were added at room temperature. After stirring overnight, the reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (methylene chloride:methanol=95:5) to give the title compound (9.83 g) as a yellow oily substance. Yield=80%.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 1-butylpiperazine, and how are these studied?

A1: this compound is an organic compound with a piperazine ring substituted with a butyl group. [] Its molecular formula is C8H18N2, and its molecular weight is 142.24 g/mol. [] Understanding the structure and properties of this compound is crucial for exploring its potential applications.

Q2: Can you provide an example of how this compound is being explored for potential applications in material science?

A2: Recent research has focused on incorporating amino-appended coumarin composites with this compound for capturing Pb2+ ions in aqueous solutions. [] While the specific role of this compound within this application requires further investigation, this highlights the potential of this compound in developing novel materials for environmental remediation.

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